1-(Cyclohept-1-en-1-yl)pyrrolidine
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Overview
Description
1-(Cyclohept-1-en-1-yl)pyrrolidine is an organic compound featuring a seven-membered cycloheptene ring bonded to a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohept-1-en-1-yl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of cycloheptene with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process may involve the use of advanced catalysts and optimized reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohept-1-en-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the cycloheptene ring to a single bond, resulting in a saturated compound.
Substitution: The pyrrolidine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of cycloheptanone or cycloheptanal.
Reduction: Formation of 1-(1-Pyrrolidinyl)cycloheptane.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Cyclohept-1-en-1-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(Cyclohept-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar structural features.
Cycloheptene: A seven-membered ring compound without the pyrrolidine moiety.
Pyrrolidinone: A derivative of pyrrolidine with a carbonyl group.
Uniqueness: 1-(Cyclohept-1-en-1-yl)pyrrolidine is unique due to its combination of a cycloheptene ring and a pyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(cyclohepten-1-yl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-4-8-11(7-3-1)12-9-5-6-10-12/h7H,1-6,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETVMGUBKRBHAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342939 |
Source
|
Record name | 1-(1-Pyrrolidinyl)-1-cycloheptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14092-11-6 |
Source
|
Record name | 1-(1-Pyrrolidinyl)-1-cycloheptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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